3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
CAS No.: 882223-70-3
Cat. No.: VC5407279
Molecular Formula: C16H11ClN4O2
Molecular Weight: 326.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882223-70-3 |
|---|---|
| Molecular Formula | C16H11ClN4O2 |
| Molecular Weight | 326.74 |
| IUPAC Name | 3-[3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C16H11ClN4O2/c17-14-3-1-12(2-4-14)16-13(7-11(8-18)9-19)10-21(20-16)6-5-15(22)23/h1-4,7,10H,5-6H2,(H,22,23) |
| Standard InChI Key | LLAPRRPSFLUVNA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid, delineates its structure:
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A pyrazole ring (positions 1–3) serves as the core.
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4-Chlorophenyl group at position 3 introduces aromaticity and electron-withdrawing effects.
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Dicyanoethenyl (-C=C(CN)₂) at position 4 contributes π-conjugation and electron-deficient character.
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Propanoic acid at position 1 enhances solubility and enables salt formation.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁ClN₄O₂ | |
| Molecular Weight | 326.74 g/mol | |
| SMILES | C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Cl | |
| InChIKey | LLAPRRPSFLUVNA-UHFFFAOYSA-N | |
| LogP (Predicted) | ~2.8 (estimated) |
The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The dicyanoethenyl group likely reduces electron density in the pyrazole ring, influencing reactivity and binding to biological targets.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Pyrazole Core Formation: Condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 4-chlorophenylacetone and cyanoacetylene may undergo cyclocondensation.
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Dicyanoethenyl Introduction: A Knoevenagel condensation between a pyrazole-aldehyde intermediate and malononitrile under basic conditions (e.g., piperidine in ethanol).
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Propanoic Acid Attachment: Alkylation of the pyrazole nitrogen with ethyl acrylate, followed by saponification to the carboxylic acid .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux, 6h | 65% | |
| Knoevenagel | Malononitrile, piperidine, EtOH, 80°C | 72% | |
| Saponification | NaOH, H₂O/EtOH, 60°C, 3h | 85% |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O of carboxylic acid), and 1600 cm⁻¹ (C=C aromatic).
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¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, pyrazole-H), 7.6–7.4 (m, 4H, Ar-H), 4.3 (t, 2H, N-CH₂), 2.9 (t, 2H, CH₂-CO₂H).
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LC-MS: [M+H]⁺ at m/z 327.1, with fragments at m/z 281 (loss of CO₂) and 235 (loss of CH₂CH₂CO₂H).
Biological Activity and Hypothetical Mechanisms
Table 3: Predicted Biological Targets
| Target | Binding Affinity (kcal/mol) | Method | Source |
|---|---|---|---|
| COX-2 | -8.9 | Molecular Docking | |
| EGFR Kinase | -7.5 | AutoDock Vina | |
| Penicillin-Binding Protein 2a | -6.8 | SwissDock |
Structure-Activity Relationships (SAR)
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4-Chlorophenyl: Enhances hydrophobic interactions and π-stacking in enzyme active sites.
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Dicyanoethenyl: Stabilizes charge-transfer complexes with lysine or arginine residues.
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Propanoic Acid: Facilitates solubility and ionic interactions with basic amino acids.
| Area | Objective | Timeline |
|---|---|---|
| Toxicology Studies | Acute toxicity profiling in murine models | 12–18 mo |
| Formulation Development | Nanoencapsulation for improved bioavailability | 24 mo |
| Clinical Trials | Phase I for COX-2 inhibitors | 36–60 mo |
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